molecular formula C15H14ClN3O2S B2753342 (2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide CAS No. 850231-36-6

(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide

Cat. No.: B2753342
CAS No.: 850231-36-6
M. Wt: 335.81
InChI Key: LEFNURAOXRNMBB-UHFFFAOYSA-N
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Description

(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound is a part of a broader category of molecules that have been studied for various synthetic and chemical property investigations. For instance, Basheer and Rappoport (2006) described the synthesis of substituted 1,3-thiazolidines through the reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds, showcasing the chemical reactivity and potential applications of thiazolidine derivatives in organic synthesis (Basheer & Rappoport, 2006).

Pharmacological Studies

The potential pharmacological applications of thiazolidine derivatives have been explored, highlighting their importance in drug development. For example, a novel thiazolidine compound was identified for its antifungal properties through solubility and partitioning process studies in biologically relevant solvents, suggesting its utility in lipophilic drug delivery systems (Volkova, Levshin, & Perlovich, 2020). Additionally, Desai et al. (2008) conducted synthesis and QSAR studies on 4-oxo-thiazolidines as potential antibacterial agents, indicating the broad spectrum of biological activities associated with thiazolidine derivatives (Desai, Shah, Bhavsar, & Saxena, 2008).

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-3-12-14(21)19(10-6-4-9(16)5-7-10)15(22-12)11(8-17)13(20)18-2/h4-7,12H,3H2,1-2H3,(H,18,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFNURAOXRNMBB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NC)S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(\C#N)/C(=O)NC)/S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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